molecular formula C6H13NO2 B8663235 1-(1,4-Dioxan-2-yl)ethan-1-amine

1-(1,4-Dioxan-2-yl)ethan-1-amine

Cat. No.: B8663235
M. Wt: 131.17 g/mol
InChI Key: YBMCUQGJDWTFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,4-Dioxan-2-yl)ethan-1-amine is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

1-(1,4-dioxan-2-yl)ethanamine

InChI

InChI=1S/C6H13NO2/c1-5(7)6-4-8-2-3-9-6/h5-6H,2-4,7H2,1H3

InChI Key

YBMCUQGJDWTFOO-UHFFFAOYSA-N

Canonical SMILES

CC(C1COCCO1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(1,4-dioxan-2-yl)ethanone (12 g, 92.2 mmol) in 1,2-dichloroethane (100 mL) was added (4-methoxyphenyl)methanamine (25 g, 184.4 mmol) at room temperature. The mixture was allowed to stir for 3 hours, and then sodium triacetoxyborohydride (39 g, 184.4 mmol) was added. The resulting mixture was allowed to stir for 48 hours at room temperature. The reaction mixture was quenched by adding water, extracted with dichloromethane (100 mL×3). The combined organic phase was dried by anhydrous sodium sulphate, and then filtered. The filtrate was concentrated and purified by column chromatograph on silica gel (elute: dichloromethane/methanol 100:1→50:1→20:1) to give 1-(1,4-dioxan-2-yl)-N-(4-methoxybenzyl)ethanamine (16.4 g, 71%) as a yellow solid. LCMS (M+H+) m/z: calcd. 251.15. found 251.9. To a solution of 1-(1,4-dioxan-2-yl)-N-(4-methoxybenzyl)ethanamine (5 g, 19.9 mmol) in anhydrous methanol (100 mL) was added palladium 10% on carbon (240 mg, 2 mmol), then purged with hydrogen (30 psi), the mixture was allowed to stir overnight at room temperature. The reaction mixture was filtered, and the filtrate was concentrated to afford the title compound (2.5 g, 96%) as a brown solid.
Name
1-(1,4-dioxan-2-yl)-N-(4-methoxybenzyl)ethanamine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
96%

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